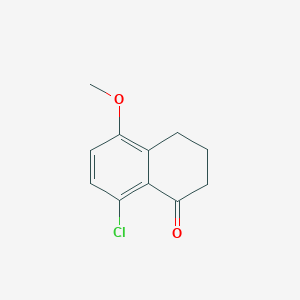

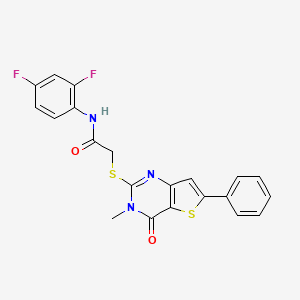

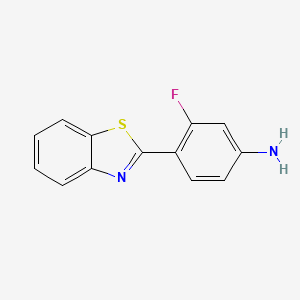

4-(2-氟苄基)-2-(2-甲苯基)-2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological activities. Benzothiadiazines have been explored for their potential in treating various diseases, including cancer and viral infections, and as cognitive enhancers . The presence of fluorine atoms in such compounds often enhances their biological activity and pharmacokinetic properties .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves the formation of the thiadiazine ring and the introduction of substituents that confer specific properties to the molecules. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiadiazoles has been achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds . Similarly, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which are structurally related to the compound of interest, has been reported through ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a thiadiazine ring, which can be further substituted with various functional groups. X-ray crystallography has been used to determine the structures of related compounds, revealing features such as planarity of the imidazo-thiadiazole entity and intramolecular hydrogen bonding . These structural analyses are crucial for understanding the interactions of the compounds with biological targets.

Chemical Reactions Analysis

Benzothiadiazines can undergo various chemical reactions, including transformations that modify the thiadiazine ring or its substituents. For example, a Semmler-Wolff type transformation has been described for the conversion of an oxime derivative of a benzothiadiazine to its N-acyl derivative . These reactions can be used to fine-tune the properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The introduction of fluorine atoms, for instance, can significantly affect the lipophilicity, metabolic stability, and overall pharmacokinetic profile of these compounds . The presence of electron-withdrawing or electron-donating groups on the benzyl moieties can also impact their antiviral activity, as demonstrated by structure-activity relationship studies .

科学研究应用

合成与生物学特性

化合物 4-(2-氟苄基)-2-(2-甲苯基)-2H-1,2,4-苯并噻二嗪-3(4H)-酮 1,1-二氧化物属于一类已被研究其合成途径和生物学特性的分子。例如,研究表明,氟化的 2-(4-氨基苯基)苯并噻唑在人乳腺癌细胞系中表现出有效的细胞毒性,但对前列腺、非恶性乳腺癌和结肠细胞无效。这种双相剂量反应关系表明该化合物具有药物开发的潜力,特别是由于其广谱效力和在敏感细胞中缺乏可输出代谢物,这对其抗肿瘤特异性至关重要 (Hutchinson 等人,2001)。

药理学发展

进一步的研究集中在开发苯并噻唑的氨基酸前药以增强其溶解性和药理特性。已经开发出可以体内逆转为其母体胺的水溶性、化学稳定的前药,对乳腺癌和卵巢肿瘤模型显示出显着的效力。这种方法解决了药物亲脂性限制并表现出可控的毒性副作用,突出了该化合物适用于临床评价 (Bradshaw 等人,2002)。

药物特性

抗肿瘤 2-(4-氨基苯基)苯并噻唑氨基酸前药的合成和药理特性是另一个关注领域。合成了一系列 L-赖氨酰和 L-丙氨酰酰胺前药,以克服与肠胃外给药相关的制剂和生物利用度问题。这些前药表现出良好的水溶性和稳定性,在体内降解为游离碱,并且已经选择了一种特定的赖氨酰酰胺前药进行 1 期临床评估,表明苯并噻唑类癌症疗法取得了有希望的进展 (Hutchinson 等人,2002)。

属性

IUPAC Name |

4-[(2-fluorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15-8-2-5-11-18(15)24-21(25)23(14-16-9-3-4-10-17(16)22)19-12-6-7-13-20(19)28(24,26)27/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOMXQPSZHMJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorobenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)

![2-(4-Fluorophenyl)-N-[3-hydroxy-3-(2-thienyl)propyl]acetamide](/img/structure/B2514769.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)